2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid
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Overview
Description
The compound with the identifier “2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” is a selective inhibitor of protein kinase D. Protein kinase D is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has been studied for its potential therapeutic applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid involves several steps, starting from commercially available starting materials. The key steps include the formation of a benzofuroazepinone core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study protein kinase D signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as proliferation and migration.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid involves the selective inhibition of protein kinase D. By binding to the active site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The inhibition of protein kinase D leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
CID 755673: Another selective inhibitor of protein kinase D with similar properties.
CID 75537427: A structurally related compound with slight modifications in the functional groups.
Uniqueness
2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid is unique due to its high selectivity and potency towards protein kinase D. Its distinct benzofuroazepinone core structure and specific functional group modifications contribute to its superior inhibitory activity compared to similar compounds.
Properties
IUPAC Name |
2-hydroxy-5-[[6-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-3-5-13(6-4-11)9-15-12(2)21-20(23-18(15)25)22-14-7-8-17(24)16(10-14)19(26)27/h3-8,10,24H,9H2,1-2H3,(H,26,27)(H2,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBFQFUSDJEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(NC(=NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=C(NC(=NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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